1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene
Overview
Description
1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is a chemical compound that belongs to the family of benzodifluorides. It is a colorless liquid used in various industrial applications, including as a solvent, a reagent, and a starting material for the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves several steps. One common method includes the use of 3,5-difluorobromobenzene as a basic raw material. The process involves heating and refluxing the raw materials in a three-necked flask at normal pressure for about 10 hours. The solvent is then distilled at normal pressure, and water is added to the system to continue distillation. The distilled aqueous solution is cooled to room temperature, followed by suction filtration to obtain the product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is designed to be cost-effective and environmentally friendly, avoiding the use of hypertoxic substances like potassium cyanide and strong corrosive substances such as sulfuric acid and bromine .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents used in these reactions include nucleophiles like hydroxylamine hydrochloride.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxylamine hydrochloride is commonly used in substitution reactions.
Solvents: Tetrahydrofuran and petroleum ether are often used as solvents in the preparation process.
Major Products Formed
The major products formed from these reactions include various substituted benzodifluorides, which can be further used in different industrial applications .
Scientific Research Applications
1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as a reagent and starting material for the synthesis of other chemicals.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-phenoxyphenol
- 2,6-Dichloro-1,4-benzoquinone
- Dibromothymoquinone
Uniqueness
1,3-Dibromo-2-(difluoromethyl)-5-fluorobenzene is unique due to its specific chemical structure, which includes both bromine and fluorine atoms. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFUPQYBXULAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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